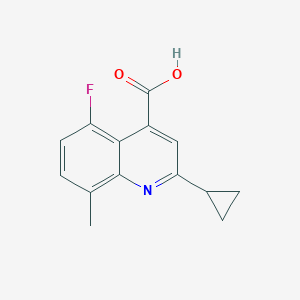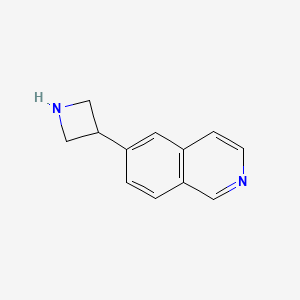
6-(3-Azetidinyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Azetidinyl)isoquinoline is a heterocyclic compound that features both an isoquinoline and an azetidine ring Isoquinoline is a benzopyridine, which is a fusion of a benzene ring and a pyridine ring, while azetidine is a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Azetidinyl)isoquinoline can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with azetidine derivatives under specific conditions. For instance, a palladium-catalyzed coupling reaction followed by cyclization can yield isoquinoline derivatives . Additionally, the use of microwave irradiation and copper catalysts has been reported to facilitate the synthesis of substituted isoquinolines .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves multi-step processes that include the use of metal catalysts and specific reaction conditions to ensure high yields and purity. For example, the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamines with aldehydes, is a well-known method for producing isoquinoline derivatives on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 6-(3-Azetidinyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products: The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(3-Azetidinyl)isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(3-Azetidinyl)isoquinoline involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and receptors, potentially inhibiting their activity or altering their function . The isoquinoline moiety can engage in π-π stacking interactions and hydrogen bonding, further influencing its biological activity . These interactions can lead to the modulation of signaling pathways and cellular processes, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Quinoline: Similar to isoquinoline but with the nitrogen atom in a different position on the ring.
Azetidine: A simpler four-membered nitrogen-containing ring that is less stable but highly reactive due to ring strain.
Tetrahydroisoquinoline: A reduced form of isoquinoline with applications in medicinal chemistry.
Uniqueness: 6-(3-Azetidinyl)isoquinoline is unique due to the combination of the isoquinoline and azetidine rings, which confer distinct chemical and biological properties. The presence of the azetidine ring introduces significant ring strain, enhancing the compound’s reactivity and making it a versatile intermediate in organic synthesis . Additionally, the isoquinoline moiety provides a stable aromatic system that can participate in various chemical reactions and biological interactions .
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
6-(azetidin-3-yl)isoquinoline |
InChI |
InChI=1S/C12H12N2/c1-2-11-6-13-4-3-10(11)5-9(1)12-7-14-8-12/h1-6,12,14H,7-8H2 |
InChI Key |
KITMOBYHTFXRRR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC3=C(C=C2)C=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


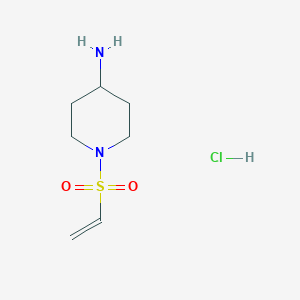
![(1S,2S,4R)-2-(6-chloropyridin-3-yl)-7-azabicyclo[2.2.1]heptane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13719637.png)
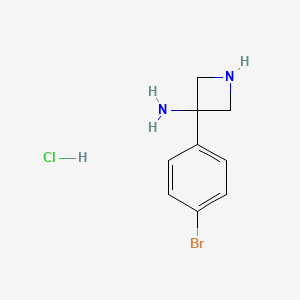
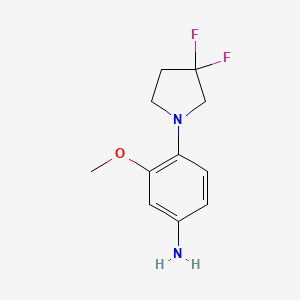
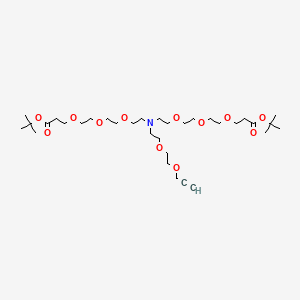

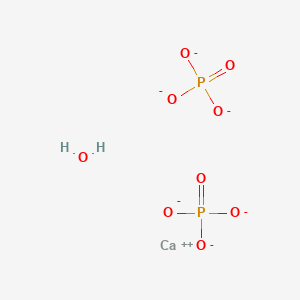

![2-Amino-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine dihydrochloride](/img/structure/B13719675.png)
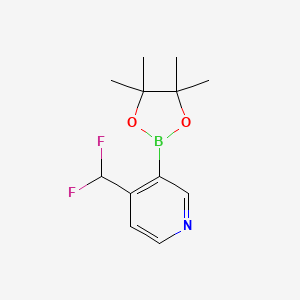
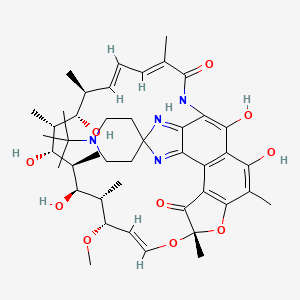
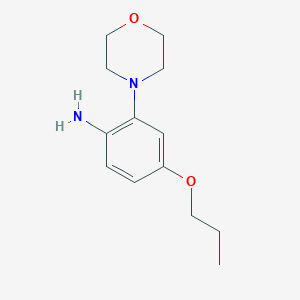
![3-[3-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13719711.png)
